Acetyl 1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

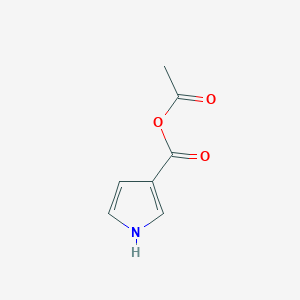

Acetyl 1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom this compound is characterized by an acetyl group attached to the nitrogen atom and a carboxylate group at the third position of the pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl 1H-pyrrole-3-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be performed under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as iron (III) chloride can be employed to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the second and fifth positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyrrole-3-carboxylic acids.

Reduction: Pyrrole-3-carbinols.

Substitution: Halogenated or nitro-substituted pyrroles.

Aplicaciones Científicas De Investigación

Synthesis of Acetyl 1H-Pyrrole-3-Carboxylate

The synthesis of this compound typically involves several chemical reactions, including cyclization and acylation processes. One notable method includes the Knorr reaction, where acetyl acetate is reacted with appropriate amines to yield pyrrole derivatives. For example, the synthesis can start with diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, which is then hydrolyzed and decarboxylated to form the desired compound .

Biological Activities

This compound and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry.

Antimicrobial Activity

Several studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, a series of synthesized pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 12 | Antifungal |

| 8c | 18 | Broad-spectrum |

Cardiovascular Applications

Research has indicated that some pyrrole derivatives can act as cardiotonics, enhancing cardiac contractility. These compounds have been explored for their potential in treating hypotonic circulatory conditions and managing heart failure . The pharmacological activity of these compounds is attributed to their ability to influence ion channels and receptors in cardiac tissues.

Synthesis and Evaluation of Pyrrole Derivatives

A study published in a peer-reviewed journal synthesized a series of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their antimicrobial activities. The results indicated that specific substitutions on the pyrrole ring significantly enhanced antibacterial efficacy against various pathogens .

Development of Inverse Agonists

Another innovative application involved the use of pyrrole derivatives in the development of CB1 inverse agonists for potential therapeutic use in obesity and metabolic disorders. The synthesis utilized continuous flow techniques to streamline the production process, demonstrating the versatility of acetyl pyrroles in drug development .

Mecanismo De Acción

The mechanism of action of Acetyl 1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

- Methyl 1-acetyl-1H-pyrrole-3-carboxylate

- Ethyl 1-acetyl-1H-pyrrole-3-carboxylate

- Propyl 1-acetyl-1H-pyrrole-3-carboxylate

Comparison: Acetyl 1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and propyl analogs, this compound may exhibit different reactivity and potency in various applications. The presence of the acetyl group at the nitrogen atom and the carboxylate group at the third position of the pyrrole ring contributes to its unique characteristics .

Actividad Biológica

Acetyl 1H-pyrrole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological properties, including relevant case studies, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrole ring with an acetyl group at the nitrogen atom and a carboxylate group at the third position. This unique substitution pattern contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can influence its biological activity.

The biological activity of this compound is thought to arise from its interactions with biological macromolecules. The acetyl group can participate in hydrogen bonding, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate signaling pathways and cellular processes, leading to observed effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. For instance, a study synthesized several derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 8a | Staphylococcus aureus | 15 |

| 8b | E. coli | 12 |

| 8c | C. albicans | 18 |

| 8d | Pseudomonas aeruginosa | 10 |

The results demonstrate that certain derivatives exhibit promising antibacterial effects comparable to standard antibiotics like tetracycline .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research has indicated that pyrrole derivatives can induce cytotoxicity against various cancer cell lines. For example, studies have demonstrated that compounds derived from pyrrole structures can inhibit cell proliferation in human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on different cancer cell lines using an MTT assay. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| MDA-MB-231 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds such as methyl and ethyl analogs.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 1-acetyl-1H-pyrrole-3-carboxylate | Moderate | Low |

| Ethyl 1-acetyl-1H-pyrrole-3-carboxylate | Low | Moderate |

The data indicate that this compound exhibits superior antimicrobial activity compared to its methyl and ethyl counterparts, while showing moderate anticancer potential .

Propiedades

IUPAC Name |

acetyl 1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5(9)11-7(10)6-2-3-8-4-6/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZYTBDACGFZEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C1=CNC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.